n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine
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Overview
Description
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . This compound belongs to the family of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine typically involves the reaction of cyclopropylamine with 4,5-dimethylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an analgesic and anti-cancer agent.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopropyl-n-(3,4-dimethylphenyl)ethanediamide: Another compound with a cyclopropyl group and similar structural features.
n-Cyclopropyl-4,5-dimethyl-2-thiophenemethanamine: A related thiophene derivative with similar chemical properties.
Uniqueness
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[cyclopropyl-(4,5-dimethylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-7-5-10(17-8(7)2)12(16)13(6-11(14)15)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
GEGCKICQOBAUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(CC(=O)O)C2CC2)C |
Origin of Product |
United States |
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